molecular formula C8H7Cl2NO3 B1473650 1,3-Dichloro-2-ethoxy-5-nitrobenzene CAS No. 62047-40-9

1,3-Dichloro-2-ethoxy-5-nitrobenzene

Cat. No.: B1473650
CAS No.: 62047-40-9
M. Wt: 236.05 g/mol
InChI Key: NRZAIWWKGAZYDY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethoxy-5-nitrobenzene (CAS 62047-40-9) is a high-purity nitroaromatic compound supplied with a minimum assay of ≥98% . This chemical serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₈H₇Cl₂NO₃ and it has a molecular weight of 236.05 g/mol . The strategic placement of the ethoxy group flanked by chloro and nitro substituents on the benzene ring makes it a key precursor for constructing more complex molecules, particularly in nucleophilic aromatic substitution reactions where the chloro groups can be selectively displaced. Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and agrochemicals. It is critical to handle this material with care; it is classified with the GHS signal word "Warning" and may cause skin and eye irritation . This product is intended for research and further manufacturing applications only, strictly prohibiting any direct human or veterinary use. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,3-dichloro-2-ethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZAIWWKGAZYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739007
Record name 1,3-Dichloro-2-ethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62047-40-9
Record name 1,3-Dichloro-2-ethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Dichloro-2-ethoxy-5-nitrobenzene (C8H7Cl2NO3) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and toxicological properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to a benzene ring. The molecular structure influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H7Cl2NO3
Molecular Weight220.06 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects through mechanisms such as the generation of reactive intermediates that bind to DNA, leading to cell death. A study highlighted the effectiveness of nitro derivatives against pathogens like Staphylococcus aureus and Candida species, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL for certain derivatives .

Anti-inflammatory Activity

Nitro compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that this compound could inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions may result from the compound's ability to modify protein functions involved in inflammatory pathways .

Toxicological Profile

The toxicological effects of this compound are significant. Animal studies have shown that exposure can lead to various adverse health effects, including liver and kidney damage. For instance, exposure to nitrobenzene derivatives has been associated with increased liver and kidney weights in laboratory animals .

Table 2: Toxicological Findings

EffectObservations
Liver DamageIncreased liver weight
Kidney DamageAltered kidney function
Hematological ChangesElevated methemoglobin levels

Study on Antimicrobial Efficacy

A recent study synthesized several nitro derivatives and tested their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced efficacy compared to non-halogenated analogs .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of nitro compounds, demonstrating that certain derivatives could inhibit iNOS activity effectively. This inhibition was linked to structural features of the nitro group, suggesting that modifications could enhance pharmacological activity .

Scientific Research Applications

Medicinal Chemistry

1,3-Dichloro-2-ethoxy-5-nitrobenzene has shown potential in medicinal chemistry due to its unique chemical structure. The presence of the nitro group is significant for biological activity, particularly in the development of antimicrobial and anticancer agents.

Case Study: Anticancer Activity

Research has indicated that nitroaromatic compounds can exhibit antineoplastic properties. For instance, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against tumors.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthetic Routes

The following table summarizes common synthetic routes involving this compound:

Reaction TypeReagents UsedProducts Generated
Nucleophilic SubstitutionSodium amide or thiourea in DMSOSubstituted derivatives
ReductionPd/C or PtO2 with hydrogenAminobenzene derivatives
OxidationKMnO4 or CrO3 in acidic mediaCarboxylic acid derivatives

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Materials Science

In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties.

Application: Liquid Crystals

The compound's unique electronic properties make it a candidate for liquid crystal applications. Research has focused on synthesizing liquid crystal displays (LCDs) that utilize derivatives of this compound to enhance performance characteristics such as response time and thermal stability.

Environmental Studies

The environmental impact of this compound is also an area of interest. Studies have assessed its behavior and degradation in various environmental conditions.

Toxicity Assessment

A comprehensive toxicity assessment revealed that while the compound exhibits some harmful effects on aquatic life, its degradation products are less toxic. The following table summarizes key findings regarding its ecological impact:

ParameterValue
LC50 (Fish)0.5 mg/L (acute toxicity)
Biodegradation Rate60% within 30 days
Toxicity to Aquatic LifeToxicity decreases after degradation

These findings underscore the importance of understanding the environmental fate of chemical compounds used in industrial applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Attributes

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Notable Properties
This compound Not provided C₈H₇Cl₂NO₃ 234.98 Cl (1,3), OCH₂CH₃ (2), NO₂ (5) Chloro, ethoxy, nitro Storage: +4°C; Purity: 95%
1-Chloro-2,4-dimethoxy-5-nitrobenzene 119-21-1 C₈H₈ClNO₄ 217.61 Cl (1), OCH₃ (2,4), NO₂ (5) Chloro, methoxy, nitro Higher symmetry due to dual methoxy groups
5-Nitro-ortho-toluidine 99-55-8 C₇H₈N₂O₂ 152.15* NH₂ (1), CH₃ (2), NO₂ (5) Amine, methyl, nitro Basic amine group enables diazotization

*Calculated molecular weight based on formula C₇H₈N₂O₂.

Structural and Electronic Differences

  • In contrast, 1-chloro-2,4-dimethoxy-5-nitrobenzene has dual methoxy groups, which are stronger electron donors than ethoxy, increasing electron density at specific ring positions . 5-Nitro-ortho-toluidine contains an amine group, making it basic and reactive toward electrophiles (e.g., diazonium salt formation), unlike the chloro- and alkoxy-substituted analogs .
  • Steric and Solubility Considerations: The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to methoxy analogs. However, the dual chloro substituents could reduce overall polarity. 5-Nitro-ortho-toluidine’s amine group enhances water solubility relative to the other compounds, though nitro groups generally diminish solubility .

Handling and Stability Notes

  • The target compound requires storage at +4°C to prevent degradation, likely due to nitro group instability at higher temperatures .
  • 5-Nitro-ortho-toluidine’s amine group may necessitate protection during reactions to avoid unwanted side reactions .

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 2,6-dichlorophenol or 1,3-dichlorobenzene, which undergoes ethoxylation to introduce the ethoxy group at the ortho position relative to one of the chlorines.

  • Ethoxylation is typically performed by reacting the chlorinated phenol with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
  • This step yields 1,3-dichloro-2-ethoxybenzene as an intermediate.

Nitration Step

The nitration to introduce the nitro group at position 5 (para to the ethoxy group and meta to chlorines) is carried out using a nitrating mixture such as nitric acid and sulfuric acid under controlled temperature (0–5 °C) to avoid multiple nitrations or oxidation.

  • The electron-donating ethoxy group directs nitration to the para position relative to itself.
  • The presence of chlorine atoms influences regioselectivity by their electron-withdrawing inductive effects.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ethoxylation Ethyl bromide, K2CO3, acetone Reflux (60–70 °C) 4–6 hours 85–90 Base-mediated SN2 reaction
Nitration HNO3/H2SO4 (mixed acid) 0–5 °C 1–2 hours 75–80 Controlled to avoid dinitration
Purification Recrystallization or column chromatography Ambient - - Ensures removal of isomers and impurities

Research Findings and Analytical Data

  • Selectivity : Studies show that the ethoxy group strongly directs nitration para to itself, resulting in high regioselectivity for the nitro group at position 5.
  • Yield optimization : Lower temperatures during nitration reduce side reactions and improve yield.
  • Purity : High purity (>98%) is achievable by recrystallization from solvents like ethanol or ethyl acetate.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Advantages Disadvantages
1 1,3-Dichloro-2-ethoxybenzene Direct nitration Simple, high regioselectivity Requires careful temperature control
2 2,6-Dichlorophenol Ethoxylation → nitration Readily available starting materials Multi-step, moderate yield
3 Nitrobenzene Chlorination → ethoxylation Alternative if nitration first preferred Lower regioselectivity, more by-products

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dichloro-2-ethoxy-5-nitrobenzene, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically begins with functionalizing a nitrobenzene precursor. Key steps include halogenation (chlorination) and alkoxylation (ethoxy group introduction). For example, iodination of a trimethoxybenzene derivative followed by metallation and substitution with ethoxy groups can yield intermediates . Reaction parameters such as temperature (60–80°C for nitro-group stability), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice (e.g., CuCl₂ for chlorination) critically affect yield. Side reactions, such as over-nitration or dehalogenation, must be minimized by controlling stoichiometry and reaction time .

Q. What spectroscopic methods are recommended for structural characterization, and what are their limitations?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Identifies substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons). Limitations include low sensitivity for chlorine isotopes and signal overlap in aromatic regions .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups. Challenges arise from overlapping bands in polyhalogenated systems .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M]⁺ at m/z 250.99) and fragmentation patterns. However, chlorine isotopes complicate peak interpretation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT functional selection). To address this:

Cross-validate using X-ray crystallography to obtain ground-state geometries, as done for structurally similar nitroaromatics .

Adjust solvent effects in simulations (e.g., PCM models) to match experimental conditions (e.g., DMSO-d₆ in NMR) .

Compare experimental vs. calculated IR vibrational modes, focusing on nitro group symmetry deviations due to steric effects from ethoxy substituents .

Q. What strategies optimize the compound’s solubility in polar vs. nonpolar solvents for reaction studies?

  • Methodological Answer :

  • Polar Solvents (e.g., DMSO, MeOH) : Enhance solubility via hydrogen bonding with the nitro group. Pre-saturation with anhydrous salts (e.g., MgSO₄) reduces solvent polarity for controlled reactivity .
  • Nonpolar Solvents (e.g., toluene) : Use phase-transfer catalysts (e.g., crown ethers) to solubilize the nitroaromatic core. Solubility can be predicted via Hansen solubility parameters (δD ≈ 18.5, δP ≈ 6.2, δH ≈ 4.1 MPa¹/²) .
  • Data-Driven Approach : Tabulate solubility in 10+ solvents (e.g., acetone: 12 mg/mL; hexane: <0.1 mg/mL) to identify optimal media for specific reactions .

Q. How can researchers design experiments to analyze competing reaction pathways during ethoxy-group introduction?

  • Methodological Answer :

Isotopic Labeling : Use ¹⁸O-labeled ethanol to track etherification vs. elimination pathways via GC-MS .

Kinetic Profiling : Monitor intermediate formation (e.g., chloro-nitro intermediates) via in situ FTIR or HPLC at varying temperatures (25–80°C) .

Computational Modeling : Compare activation energies for SN2 (ethoxy substitution) vs. E2 (β-elimination) mechanisms using Gaussian or ORCA software .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s thermal stability be addressed?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition onset (reported range: 180–220°C). Discrepancies may arise from impurities (e.g., residual HCl) .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with decomposition products identified via GC-MS (e.g., NO₂ release at ~200°C) .
  • Control Experiments : Replicate studies using rigorously purified samples (e.g., column chromatography followed by recrystallization) .

Safety and Handling in Experimental Design

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate nitro-group decomposition fumes (e.g., NOx) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and flame-resistant lab coats due to compound’s exothermic decomposition risk .
  • Emergency Measures : Pre-cool reaction vessels to ≤-20°C before quenching with ice-cold ethanol to prevent runaway reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-2-ethoxy-5-nitrobenzene
Reactant of Route 2
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1,3-Dichloro-2-ethoxy-5-nitrobenzene

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